(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the condensation reaction between an amino acid and a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency of the cyclization process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring into different reduced forms, such as oxazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce oxazolidines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their oxidation state and functional groups.
Oxazolidines: These are reduced forms of oxazolidinones and have similar chemical properties.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and exhibit different reactivity and applications.
Uniqueness
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFFMBLTDERID-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83841-00-3 |
Source
|
Record name | (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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